molecular formula C10H16Cl2N2O B13246631 2-(Pyridin-3-yl)oxan-4-amine dihydrochloride

2-(Pyridin-3-yl)oxan-4-amine dihydrochloride

Cat. No.: B13246631
M. Wt: 251.15 g/mol
InChI Key: DVSRIDPJLIHOTR-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)oxan-4-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of pyridine and oxane, featuring an amine group and two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)oxan-4-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxane compounds. One common method includes the use of pyridine N-oxides and Grignard reagents, followed by treatment with acetic anhydride or dimethylformamide (DMF) to obtain the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)oxan-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Pyridin-3-yl)oxan-4-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)oxan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)oxan-4-amine dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

2-pyridin-3-yloxan-4-amine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8;;/h1-2,4,7,9-10H,3,5-6,11H2;2*1H

InChI Key

DVSRIDPJLIHOTR-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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